molecular formula C15H19BrClNO3 B8372283 methyl 2-bromo-5-chloro-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)benzoate

methyl 2-bromo-5-chloro-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)benzoate

Cat. No.: B8372283
M. Wt: 376.67 g/mol
InChI Key: QSIONAWVOHYXON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-bromo-5-chloro-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)benzoate is a useful research compound. Its molecular formula is C15H19BrClNO3 and its molecular weight is 376.67 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H19BrClNO3

Molecular Weight

376.67 g/mol

IUPAC Name

methyl 2-bromo-5-chloro-3-[ethyl(oxan-4-yl)amino]benzoate

InChI

InChI=1S/C15H19BrClNO3/c1-3-18(11-4-6-21-7-5-11)13-9-10(17)8-12(14(13)16)15(19)20-2/h8-9,11H,3-7H2,1-2H3

InChI Key

QSIONAWVOHYXON-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCOCC1)C2=CC(=CC(=C2Br)C(=O)OC)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 2-bromo-5-chloro-3-(oxan-4-ylamino)benzoate (300 mg, 0.86 mmol) in 1,2-dichloroethane (3 ml) at room temperature under nitrogen was added acetaldehyde (96 μl, 1.7 mmol) followed by acetic acid (0.3 ml, 5.16 mmol). This solution was stirred for 5 minutes before the addition of sodium triacetoxyborohydride (0.55 g, 2.6 mmol) at room temperature with reaction monitoring by LCMS. After 22 h, further acetaldehyde (96 μl, 1.7 mmol) was added to the reaction mixture and this was stirred for 10 minutes before the addition of sodium triacetoxyborohydride (0.55 g, 2.6 mmol). After 3 days, the reaction mixture was diluted with 1,2-dichloroethane (5 ml). Acetaldehyde (962 μl, 17.2 mmol) was added to the reaction mixture and this was stirred for 10 minutes before the addition of sodium triacetoxyborohydride (1.82 g, 8.6 mmol). After 15 h, further acetaldehyde (960 μl, 17.2 mmol) was added to the reaction mixture and this was stirred for 10 minutes before the addition of sodium triacetoxyborohydride (1.82 g, 8.6 mmol). The reaction mixture was then stirred at room temperature for a further 22 hours before deionized water (25 ml) was added and the mixture was neutralised with solid NaHCO3. EtOAc (25 ml) was added and the phases were separated. The aqueous layer was then extracted with EtOAc (2×25 ml) and the combined organic extracts were dried over MgSO4, filtered and concentrated under reduced pressure. The residue was purified by FCC (10 g silica, Isolute cartridge, gradient of eluents; 99:1 Heptane:EtOAc to 8:2 Heptane:EtOAc) to give 122 mg (38%) of the title compound as a colourless oil. LC-MS 85%, m/z=376.3/378.2/379.9, 1H NMR (500 MHz, Chloroform-d) δ 7.31 (d, J=2.5 Hz, 1H), 7.18 (d, 12.4 Hz, 1H), 3.98 (dd, J=8.7, 5.5 Hz, 2H), 3.94 (s, 3H), 3.35 (td, J=11.6, 5.5 Hz, 2H), 3.19 (t, J=7.1 Hz, 1H), 3.12 (q, J=7.1 Hz, 2H), 1.75 (td, J=10.1, 8.8, 3.9 Hz, 4H), 0.92 (t, J=7.1 Hz, 3H).
Quantity
1.82 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five
Quantity
300 mg
Type
reactant
Reaction Step Six
Quantity
96 μL
Type
reactant
Reaction Step Six
Quantity
3 mL
Type
solvent
Reaction Step Six
Quantity
0.3 mL
Type
reactant
Reaction Step Seven
Quantity
0.55 g
Type
reactant
Reaction Step Eight
Quantity
96 μL
Type
reactant
Reaction Step Nine
Quantity
0.55 g
Type
reactant
Reaction Step Ten
Quantity
962 μL
Type
reactant
Reaction Step Eleven
Quantity
1.82 g
Type
reactant
Reaction Step Twelve
Quantity
960 μL
Type
reactant
Reaction Step Thirteen
Yield
38%

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